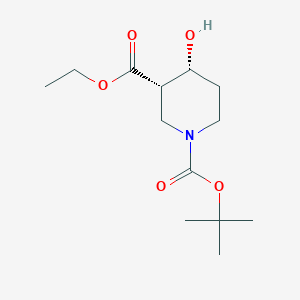

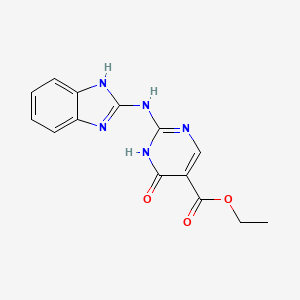

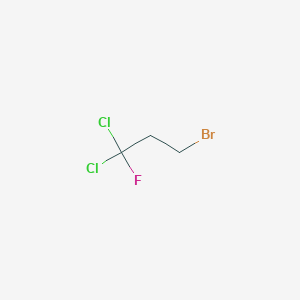

![molecular formula C18H26N2O4 B3040448 Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate CAS No. 203047-36-3](/img/structure/B3040448.png)

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 . It has a molecular weight of 334.42 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)13-14-6-5-7-15(12-14)16(21)23-4/h5-7,12H,8-11,13H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.42 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate serves as a valuable building block in the synthesis of novel organic compounds. Researchers often modify its structure to create derivatives with enhanced pharmacological properties. These derivatives can be further evaluated for their potential as drug candidates. For instance, the compound’s piperazine ring may be functionalized to improve solubility, bioavailability, or target specificity .

Antibacterial Activity

In vitro studies have explored the antibacterial properties of this compound. At concentrations of 10 μg/disc, it was screened against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Investigating its antibacterial effects could lead to the development of new antimicrobial agents .

Chemical Biology and Enzyme Inhibition

Researchers may investigate the interaction of tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate with specific enzymes or receptors. By studying its binding affinity and inhibitory effects, they can gain insights into biological processes and potentially identify therapeutic targets. This area of research contributes to drug discovery and understanding cellular pathways .

Organic Synthesis and Functional Group Transformations

The compound’s tert-butyl group and piperazine ring make it amenable to various synthetic transformations. Chemists can exploit these features to introduce other functional groups, such as halogens, amines, or esters. These modified derivatives may exhibit diverse properties, including fluorescence, solubility, or reactivity.

Materials Science and Polymer Chemistry

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate can be incorporated into polymer structures. Its presence can influence polymer properties, such as mechanical strength, thermal stability, or biodegradability. Researchers explore its use as a monomer or as part of copolymers for specific applications .

Peptide and Protein Chemistry

The compound’s piperazine moiety resembles certain amino acids. Researchers may utilize it in peptide synthesis or as a building block for peptidomimetics. These modified peptides can mimic natural proteins and serve as potential drug leads, receptor ligands, or enzyme inhibitors .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)13-14-6-5-7-15(12-14)16(21)23-4/h5-7,12H,8-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKSAJRTFZKQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

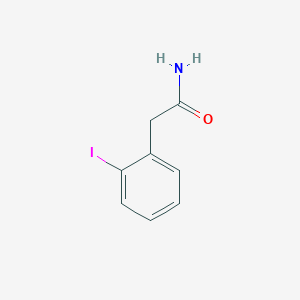

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

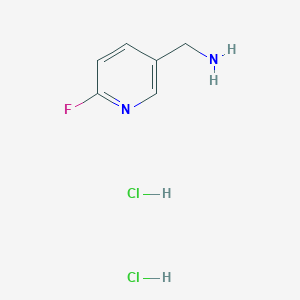

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)

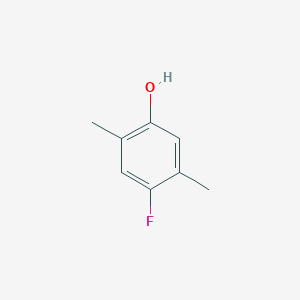

![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)